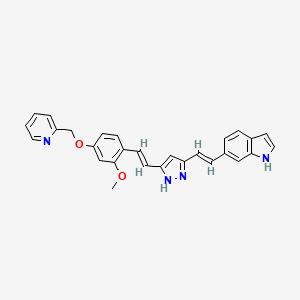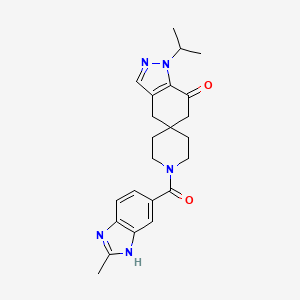
PF-05175157
Descripción general
Descripción
PF-05175157 es un fármaco de molécula pequeña desarrollado por Pfizer Inc. Es un inhibidor potente y selectivo de las isoformas de acetil-CoA carboxilasa ACC1 y ACC2, que son enzimas clave involucradas en el metabolismo de los ácidos grasos. La fórmula molecular de this compound es C23H27N5O2, y se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la diabetes mellitus tipo 2 y el acné vulgar .
Aplicaciones Científicas De Investigación
Química: Como inhibidor de la acetil-CoA carboxilasa, se utiliza para estudiar la regulación del metabolismo de los ácidos grasos y su impacto en los procesos celulares.
Biología: El compuesto se utiliza para investigar el papel de la acetil-CoA carboxilasa en diferentes vías biológicas, incluida la síntesis de lípidos y el metabolismo energético.
Medicina: PF-05175157 se ha explorado como un posible agente terapéutico para el tratamiento de la diabetes mellitus tipo 2, el acné vulgar y otros trastornos metabólicos. .
Mecanismo De Acción
PF-05175157 ejerce sus efectos inhibiendo selectivamente las isoformas de acetil-CoA carboxilasa ACC1 y ACC2. Estas enzimas juegan un papel crucial en el metabolismo de los ácidos grasos al catalizar la carboxilación de acetil-CoA a malonil-CoA. Al inhibir estas enzimas, this compound reduce la producción de malonil-CoA, lo que lleva a una disminución de la síntesis de ácidos grasos y un aumento de la oxidación de ácidos grasos. Este mecanismo ayuda a regular los niveles de lípidos en el cuerpo y tiene posibles beneficios terapéuticos para los trastornos metabólicos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
PF-05175157 interacts with the enzymes ACC1 and ACC2, which are involved in the de novo synthesis of fatty acid . The IC50 values of this compound for ACC1 and ACC2 are 27.0 nM and 33.0 nM, respectively . This interaction inhibits the formation of malonyl-CoA, a substrate for de novo lipogenesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hepatic and skeletal muscle malonyl-CoA levels in rats . In vitro studies have shown that this compound-treated cells exhibited higher phosphorylation of ACC, higher protein expression of CPTI, and lower protein expression of FASN . These changes led to lower triglyceride content, enhanced fatty acid β-oxidation, increased ATP content, and mitochondrial mass .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymes ACC1 and ACC2 . This inhibition blocks the formation of malonyl-CoA, thereby disrupting the process of de novo lipogenesis . This leads to changes in gene expression and enzyme activation, ultimately influencing cell function .
Temporal Effects in Laboratory Settings
In a 6-week study, this compound was administered to subjects with moderate to severe acne vulgaris . The study characterized the safety, tolerability, and effects of this compound over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, oral administration of this compound for 7 days induced morphological changes in sebaceous glands in rats, consistent with reduced sebum lipid content .
Metabolic Pathways
This compound is involved in the metabolic pathway of de novo lipogenesis . It interacts with the enzymes ACC1 and ACC2, which catalyze the initial rate-limiting step of this pathway .
Métodos De Preparación
La síntesis de PF-05175157 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de benzimidazol, seguida de la introducción del grupo espiroindazol. El producto final se obtiene a través de una serie de reacciones de acoplamiento y ciclización en condiciones controladas. Los métodos de producción industrial generalmente implican la optimización de estas rutas sintéticas para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
PF-05175157 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.
Sustitución: this compound puede experimentar reacciones de sustitución donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. .
Comparación Con Compuestos Similares
PF-05175157 es único debido a su alta selectividad y potencia como inhibidor de la acetil-CoA carboxilasa. Los compuestos similares incluyen:
Olumacostat Glasaretil: Otro inhibidor de la acetil-CoA carboxilasa utilizado en el tratamiento del acné vulgar.
Firsocostat: Un inhibidor de la acetil-CoA carboxilasa utilizado en el tratamiento de la esteatohepatitis no alcohólica.
Propiedades
IUPAC Name |
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXSFOJPYSYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-47-0 | |
| Record name | PF-05175157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05175157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05175157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?
A1: this compound demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and this compound a potential candidate for further research.
Q2: Beyond cancer, what other diseases might this compound be effective against?
A2: Research suggests that this compound could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, this compound reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []
Q3: What are the limitations of this compound as a therapeutic agent based on current research?
A3: Despite its promise, this compound has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.
Q4: How does the structure of this compound contribute to its activity and distribution within the body?
A4: While specific structural details of this compound are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable this compound to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


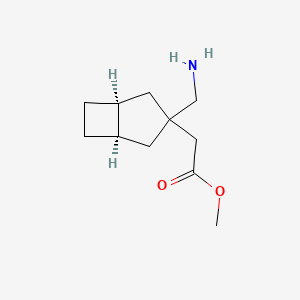

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
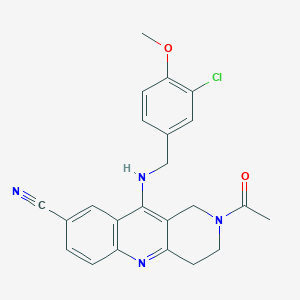
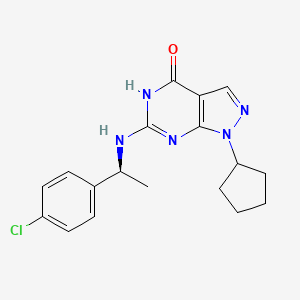
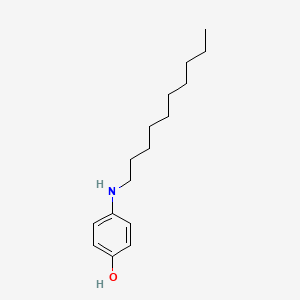
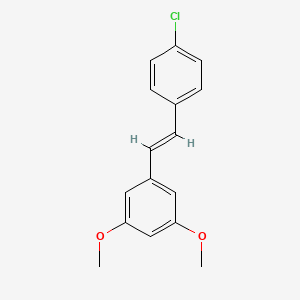
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)
